molecular formula C20H21N3O2 B6416870 2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-13-1

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

Cat. No. B6416870
CAS RN: 887884-13-1
M. Wt: 335.4 g/mol
InChI Key: FOYFOZHORRPGTH-UHFFFAOYSA-N
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Description

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (MBP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been used for various purposes including as a fluorophore, a fluorescent dye, a photosensitizer, and a photo-crosslinker. MBP is a highly versatile compound that has potential applications in the fields of biochemistry, cell biology, and pharmacology.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biochemical pathways.

Mode of Action

It’s worth noting that benzimidazole derivatives, which share a similar structure, often function as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Benzimidazole derivatives have been found to impact a wide range of biochemical pathways . These can include pathways related to cell division, protein synthesis, and various metabolic processes.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of any functional groups that might facilitate or hinder its absorption.

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds or substances that might interact with the compound . Additionally, the compound’s action can be influenced by the specific biological environment in which it is acting, including the type of cells or tissues and the presence of any enzymes or proteins that might interact with the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole in lab experiments is that it is a highly versatile compound that can be used for a variety of purposes. In addition, this compound is relatively easy to synthesize and can be used in high yields. However, there are some limitations to using this compound in lab experiments, such as the fact that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for the use of 2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole in scientific research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of biochemistry, cell biology, and pharmacology. In addition, further studies could be conducted to determine the optimal conditions for this compound synthesis and to optimize the use of this compound as a fluorophore, a fluorescent dye, a photosensitizer, and a photo-crosslinker. Finally, further studies could be conducted to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can be synthesized through a variety of methods. One method involves the reaction of 3-methoxybenzoyl chloride with piperidine in the presence of an anhydrous solvent such as toluene. The reaction yields this compound as the product. This method is relatively simple and can be used to synthesize this compound in high yields. Other methods of synthesis include the reaction of 3-methoxybenzoic acid with piperidine and the reaction of 3-methoxybenzaldehyde with piperidine.

Scientific Research Applications

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has been used in various scientific research fields, including biochemistry, cell biology, and pharmacology. It has been used as a fluorophore, a fluorescent dye, a photosensitizer, and a photo-crosslinker. This compound has also been used in the study of enzyme kinetics and the study of enzyme-substrate interactions. In addition, this compound has been used to study the structure and function of proteins and nucleic acids.

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-16-6-4-5-15(13-16)20(24)23-11-9-14(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13-14H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYFOZHORRPGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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